molecular formula C17H16BrClO2 B2906590 (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran CAS No. 915095-89-5

(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran

Cat. No.: B2906590
CAS No.: 915095-89-5
M. Wt: 367.67
InChI Key: HUNLNKBDQXGMAP-INIZCTEOSA-N
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Description

(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran is a synthetic organic compound characterized by the presence of a bromine and chlorine-substituted benzyl group attached to a phenoxy-tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(5-Bromo-2-chlorobenzyl)phenol, which serves as a key intermediate.

    Reaction with Tetrahydrofuran: The phenol intermediate is then reacted with tetrahydrofuran under specific conditions to form the desired compound. This step may involve the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: The phenoxy group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzyl group, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.

Scientific Research Applications

(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving bromine and chlorine-substituted aromatic compounds.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The bromine and chlorine atoms may play a role in binding to target proteins or enzymes, thereby modulating their activity. The phenoxy-tetrahydrofuran moiety can influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Bromo-2-chlorobenzyl)phenol: A key intermediate in the synthesis of the target compound.

    4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether: Another derivative with similar structural features.

Uniqueness

(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

(3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClO2/c18-14-3-6-17(19)13(10-14)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNLNKBDQXGMAP-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915095-89-5
Record name Furan, 3-(4-((5-bromo-2-chlorophenyl)methyl)phenoxy)tetrahydro-, (3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915095895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (S)-3-(4-(5-BROMO-2-CHLOROBENZYL)PHENOXY)TETRAHYDROFURAN
Source FDA Global Substance Registration System (GSRS)
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